molecular formula C15H23Cl3OSi B14388977 Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane CAS No. 88337-85-3

Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane

Cat. No.: B14388977
CAS No.: 88337-85-3
M. Wt: 353.8 g/mol
InChI Key: XQWYLPGKOLVYIG-UHFFFAOYSA-N
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Description

Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a phenoxy group substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with trichlorosilane. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the use of a base to neutralize the generated hydrochloric acid.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: New organosilicon compounds with different functional groups.

    Hydrolysis: Silanols and hydrochloric acid.

    Oxidation and Reduction: Oxidized or reduced forms of the phenoxy group.

Scientific Research Applications

Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in modifying biomolecules and creating biocompatible materials.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane involves the reactivity of the silicon-chlorine bonds and the phenoxy group. The compound can interact with various molecular targets through nucleophilic substitution, hydrolysis, and other reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler organosilicon compound with three chlorine atoms bonded to a silicon atom.

    Octadecyltrichlorosilane: An organosilicon compound with a long alkyl chain, used in surface modification.

    Perfluoroctyltrichlorosilane: An organosilicon compound with a perfluorinated alkyl chain, used for creating hydrophobic surfaces.

Uniqueness

Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the bulky tert-butyl groups and the phenoxy group, which impart specific steric and electronic properties. These features make it suitable for applications where stability and specific reactivity are required.

Properties

CAS No.

88337-85-3

Molecular Formula

C15H23Cl3OSi

Molecular Weight

353.8 g/mol

IUPAC Name

trichloro-(2,6-ditert-butyl-4-methylphenoxy)silane

InChI

InChI=1S/C15H23Cl3OSi/c1-10-8-11(14(2,3)4)13(19-20(16,17)18)12(9-10)15(5,6)7/h8-9H,1-7H3

InChI Key

XQWYLPGKOLVYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](Cl)(Cl)Cl)C(C)(C)C

Origin of Product

United States

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